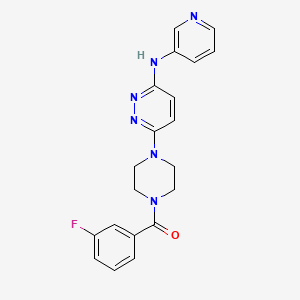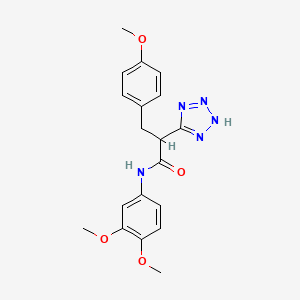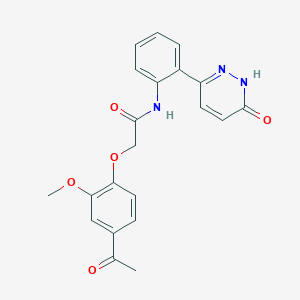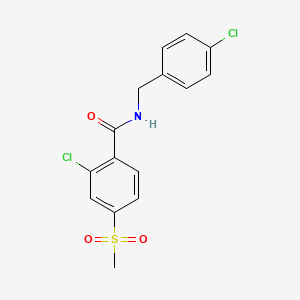
4-(4-chloro-1H-1,3-benzodiazol-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chloro-1H-1,3-benzodiazol-2-yl)aniline, also known as 4-chloro-2-phenylbenzodiazepine (CPD), is a synthetic compound with a variety of applications in the scientific research field. It is an aromatic heterocyclic compound with a benzene ring and a diazepine ring fused together. CPD has been widely used in biological and medical research due to its unique properties and its ability to interact with different biological molecules. In
Scientific Research Applications
Structural Analysis
- Isomeric chloro-N-anilines, including 4-chloro-N-anilines, demonstrate planar backbone structures with significant dihedral angles between pyrrole and benzene rings, contributing to their potential in molecular structural studies and material science applications (Su et al., 2013).
Synthetic Chemistry
- In synthetic chemistry, compounds similar to 4-(4-chloro-1H-1,3-benzodiazol-2-yl)aniline are used as building blocks for creating various heterocyclic compounds, which have potential applications in pharmaceuticals and material science (Zaki et al., 2006).
Anticancer Research
- Derivatives of similar benzimidazole compounds have been explored for their anticancer properties, suggesting potential research applications of this compound in developing new therapeutic agents (Nofal et al., 2014).
Molecular Complex Formation
- Compounds structurally related to 4-chloro-1H-1,3-benzodiazol-2-yl aniline have been utilized in the synthesis of Schiff bases metal complexes, indicating the potential of these compounds in coordination chemistry and catalysis research (Mahmood et al., 2021).
Antimicrobial Activity
- Similar aniline derivatives have been investigated for their antimicrobial activity, suggesting possible applications of this compound in microbiological research and drug development (Habib et al., 2013).
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which include 1,3-benzodiazole derivatives, have a broad range of biological activities . They can interact with various biological targets, leading to different therapeutic effects.
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to a wide range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can induce various molecular and cellular effects .
properties
IUPAC Name |
4-(4-chloro-1H-benzimidazol-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3/c14-10-2-1-3-11-12(10)17-13(16-11)8-4-6-9(15)7-5-8/h1-7H,15H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRGQZGEESTQIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(N2)C3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2-methoxyphenyl)methyl]-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2484160.png)


![Tert-butyl 3-{[(2-hydroxyethyl)sulfanyl]methyl}azetidine-1-carboxylate](/img/structure/B2484166.png)
![(1-(2-chlorobenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2484167.png)
![2-(5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-3-ylamino)-1-((1r,4r)-4-(tert-butyldimethylsilyloxy)cyclohexyl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B2484168.png)
![(Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-naphthamide](/img/structure/B2484170.png)
![8-chloro-3-(4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}phenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one](/img/structure/B2484171.png)



![Dimethyl 4-[5-(2-fluorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B2484180.png)